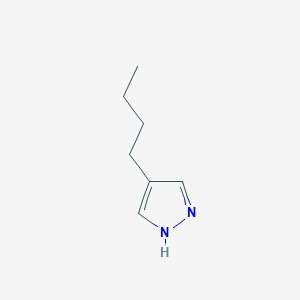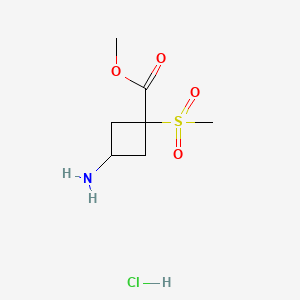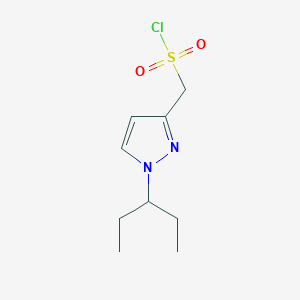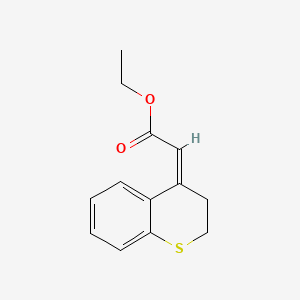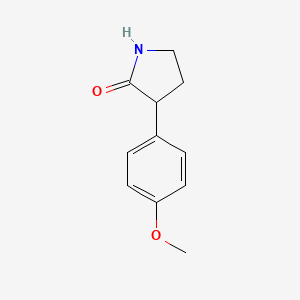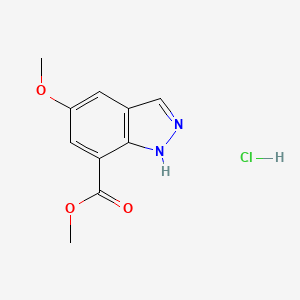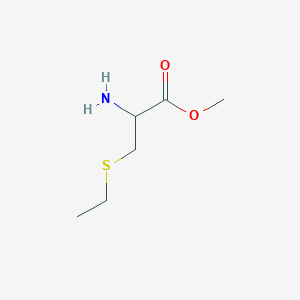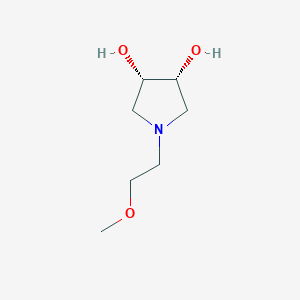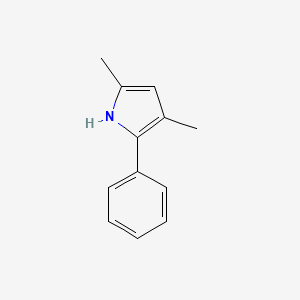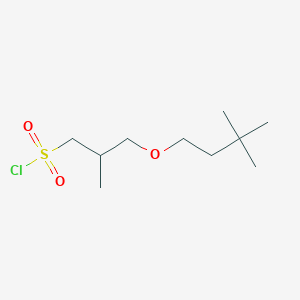
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxy-4-methylphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2-(2-Methoxy-4-methylphenoxy)ethanol+Chlorosulfonic acid→2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It may serve as a precursor in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethane-1-sulfonyl chloride
- 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the methoxy and methyl groups on the phenoxy ring. This structural feature can influence its reactivity and the types of derivatives it can form, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H13ClO4S |
|---|---|
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
2-(2-methoxy-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-8-3-4-9(10(7-8)14-2)15-5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
AHFAKSAICQEOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


